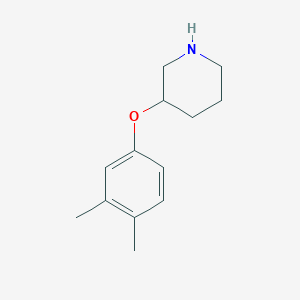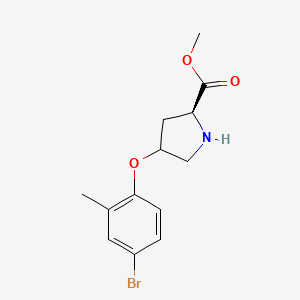
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate
Vue d'ensemble
Description
Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate, commonly referred to as MBPC, is an organic compound belonging to the class of pyrrolidines. It is a white, odourless, crystalline solid that is soluble in water and is used in various scientific research applications. It was first synthesized in the 1970s and has since been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. MBPC is a versatile compound with a wide range of applications in the laboratory, including as a reagent in organic synthesis, a catalyst in biochemical reactions, and a drug in pharmacological studies.
Applications De Recherche Scientifique
MBPC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in biochemical reactions, and a drug in pharmacological studies. It is also used in the synthesis of other compounds, such as pyrrolidin-2-ones, which are important intermediates in organic synthesis. MBPC is also used in the synthesis of peptides, which are important components of proteins. Additionally, MBPC is used in the synthesis of compounds that are used as pharmaceuticals and in the synthesis of compounds used in agrochemicals.
Mécanisme D'action
MBPC acts as a catalyst in biochemical reactions. It is believed to act by binding to the active site of enzymes and increasing the rate of biochemical reactions. The binding of MBPC to the active site of enzymes is believed to be due to its lipophilic properties, which allow it to interact with the enzyme’s active site. Additionally, MBPC is believed to act as an inhibitor of enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
MBPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, including cytochrome P450 enzymes, which are important in the metabolism of drugs and other compounds. Additionally, MBPC has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, which can lead to changes in cellular metabolism and the production of reactive oxygen species. MBPC has also been found to act as an antioxidant, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
MBPC has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in long-term experiments. Additionally, it is soluble in water, which makes it easy to use in aqueous solutions. Furthermore, MBPC is a versatile compound that can be used in a wide range of experiments. However, MBPC is a relatively expensive compound, which can limit its use in some experiments. Additionally, MBPC can be toxic at high concentrations, and it can cause skin irritation if it comes into contact with the skin.
Orientations Futures
There are a number of potential future directions for research involving MBPC. One potential direction is the development of new methods for the synthesis of MBPC, which could make it more cost-effective and accessible. Additionally, further research into the biochemical and physiological effects of MBPC could lead to the development of new drugs and other compounds. Additionally, further research into the mechanism of action of MBPC could lead to the development of new catalysts and inhibitors. Finally, further research into the use of MBPC in organic synthesis could lead to the development of new compounds and new applications.
Propriétés
IUPAC Name |
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKUOGOMLYRVOK-DTIOYNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
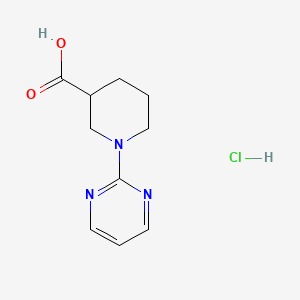
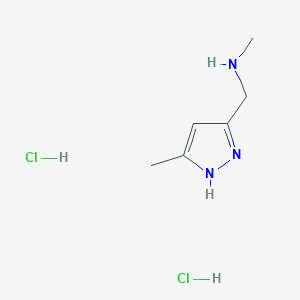

![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)
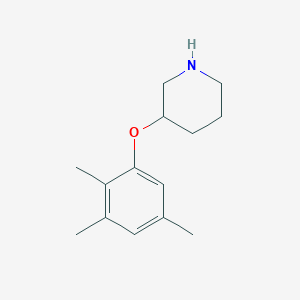
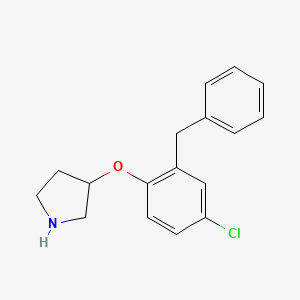
![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)

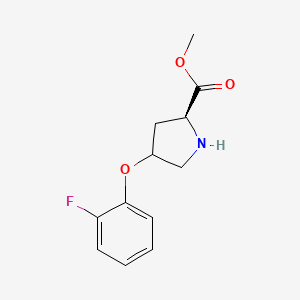
![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)
![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)
